2-Amino-6-(Trifluoromethoxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

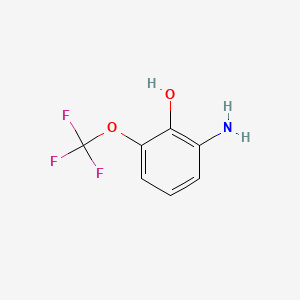

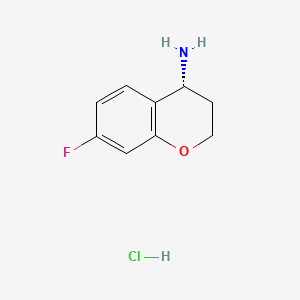

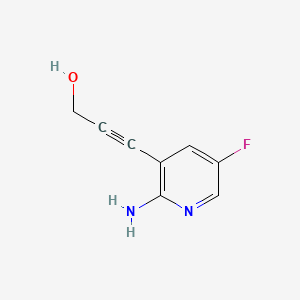

2-Amino-6-(Trifluoromethoxy)phenol is a compound with the molecular formula C7H6F3NO2 . It has a molecular weight of 193.12 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, structurally related to riluzole, has been described . The synthesized compounds, particularly benzamide derivatives, are able to antagonize voltage-dependent Na+ channel currents .Molecular Structure Analysis

The molecular structure of this compound includes a phenol group, an amino group, and a trifluoromethoxy group . The InChI string representation of the molecule isInChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is structurally related to riluzole and its derivatives . These compounds have been synthesized to antagonize voltage-dependent Na+ channel currents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.03506292 g/mol . The topological polar surface area of the compound is 55.5 Ų .Scientific Research Applications

Catalytic Activities

Compounds similar to "2-Amino-6-(Trifluoromethoxy)phenol" are used in catalysis, particularly in oxotransfer reactions. For example, aminoalcohol phenol ligands have been employed in the synthesis of cis-dioxomolybdenum(VI) complexes, which catalyze the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide using tert-butyl hydroperoxide as the oxidant (Hossain et al., 2017).

Molecular Synthesis

Phenol-based ligands, including those with amino and trifluoromethoxy groups, find applications in the synthesis of complex molecular structures. These structures demonstrate interesting structural, spectroscopic, and magnetic properties, which are crucial for developing novel materials and chemical sensors (Koval et al., 2004).

Fluorescence Probes

Amino and fluorophenol derivatives have been utilized in the development of fluorescence probes for detecting reactive oxygen species (ROS). These probes selectively detect highly reactive species such as hydroxyl radicals, offering tools for studying the roles of ROS in biological and chemical systems (Setsukinai et al., 2003).

Protein Modification

The functionalization of α-amino acids and peptides with phenolic compounds, including those with amino and trifluoromethoxy groups, provides a method to tailor the properties of these biomolecules for diverse applications in chemistry and biology. This process is significant for developing therapeutics and biomaterials (Dominguez-Huerta et al., 2018).

Environmental Applications

Phenolic compounds are studied for their potential in water treatment and environmental remediation. For instance, sulfonated aromatic diamine monomers, which share functional group similarities with "this compound," have been synthesized for use in thin-film composite nanofiltration membranes. These membranes show improved flux and rejection of dyes, highlighting their application in the treatment of polluted water (Liu et al., 2012).

Mechanism of Action

Target of Action

The primary target of 2-Amino-6-(Trifluoromethoxy)phenol is voltage-dependent sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for compounds with neuroprotective effects .

Mode of Action

This compound and its derivatives, particularly benzamide derivatives, have been shown to antagonize voltage-dependent sodium channel currents . This means that they inhibit the function of these channels, reducing the flow of sodium ions through the channels . This can lead to a decrease in the excitability of neurons, which may contribute to the compound’s neuroprotective effects .

Biochemical Pathways

It is known that the compound has a low binding affinity forGABA and NMDA receptors . These receptors are involved in a variety of neurological processes, including the regulation of neuronal excitability and the modulation of synaptic plasticity .

Result of Action

The antagonism of voltage-dependent sodium channels by this compound can lead to a decrease in neuronal excitability . This could potentially protect neurons from damage caused by excessive excitation, such as that seen in neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

2-Amino-6-(Trifluoromethoxy)phenol and its derivatives have been shown to antagonize voltage-dependent Na+ channel currents . This suggests that they could be exploited as new inhibitors of these channels. Moreover, all compounds possess low binding affinity for GABA and NMDA receptors .

Cellular Effects

The ability of this compound to antagonize voltage-dependent Na+ channel currents suggests that it could have significant effects on cellular function . By inhibiting these channels, it could potentially alter cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to antagonize voltage-dependent Na+ channel currents . This suggests that it may exert its effects at the molecular level by binding to these channels and inhibiting their function.

properties

IUPAC Name |

2-amino-6-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADCLVKCMZDKHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)